Diethyl [(pyridin-2-yl)methylidene]propanedioate
Description
Diethyl [(pyridin-2-yl)methylidene]propanedioate is a malonate derivative featuring a pyridine ring at the methylidene position. Structurally, it consists of a diethyl propanedioate backbone with a conjugated pyridin-2-ylmethylidene group.
Properties
IUPAC Name |
diethyl 2-(pyridin-2-ylmethylidene)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-17-12(15)11(13(16)18-4-2)9-10-7-5-6-8-14-10/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLWMPQUPUHXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=N1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493867 | |
| Record name | Diethyl [(pyridin-2-yl)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3285-56-1 | |
| Record name | Diethyl [(pyridin-2-yl)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Amine-Catalyzed Method
The most widely reported procedure involves piperidine or pyridine as catalysts in ethanol or methanol.
Procedure :
- Combine pyridine-2-carbaldehyde (1.0 equiv) and diethyl malonate (1.2 equiv) in anhydrous ethanol.
- Add piperidine (5 mol%) and reflux at 80°C for 4–6 hours.
- Cool the mixture, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Limitations :
Solvent-Free Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics:
Procedure :
- Mix pyridine-2-carbaldehyde (10 mmol), diethyl malonate (12 mmol), and ammonium acetate (0.5 mmol).
- Irradiate at 120°C for 15 minutes under solvent-free conditions.
- Purify by recrystallization from ethanol.
Advantages :
- 10-fold reduction in reaction time.
- Eliminates solvent waste, aligning with green chemistry principles.
Catalytic Innovations and Heterogeneous Systems
Immobilized Gelatine on Epoxy-Functionalized Polymer
A sustainable approach uses gelatine immobilized on Immobead IB-350 in dimethyl sulfoxide (DMSO):
Procedure :
- Suspend pyridine-2-carbaldehyde (25 mmol) and diethyl malonate (30 mmol) in DMSO.
- Add immobilized gelatine (1 g) and stir at room temperature for 12 hours.
- Filter the catalyst, extract with hexane, and hydrolyze residual diethyl malonate using Candida antarctica lipase B.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 4% w/w |
| Reaction Time | 12 hours |
| Recyclability | 5 cycles (<5% loss) |
Advantages :
Catalyst-Free Aqueous-Ethanol System
A breakthrough method eliminates catalysts entirely by leveraging the inherent reactivity of pyridine-2-carbaldehyde in a H₂O:EtOH (1:1) mixture:
Procedure :
- Dissolve pyridine-2-carbaldehyde (10 mmol) and diethyl malonate (12 mmol) in 10 mL H₂O:EtOH.
- Stir at room temperature for 30–60 minutes.
- Filter the precipitated product and wash with cold ethanol.
Mechanistic Insight :
The pyridine ring’s electron-withdrawing effect activates the aldehyde, while water stabilizes the transition state via hydrogen bonding.
Industrial-Scale Production
Continuous Flow Reactor Design
For large-scale synthesis, plug-flow reactors (PFRs) optimize heat and mass transfer:
Parameters :
Process :
In Situ Decarboxylation for Downstream Applications
The Doebner modification integrates decarboxylation for streamlined processing:
Procedure :
- Conduct Knoevenagel condensation in pyridine.
- Heat the mixture to 150°C to decarboxylate the malonate moiety.
- Isolate the product via vacuum distillation.
Purification and Characterization
Recrystallization Optimization
Ethanol is the solvent of choice for recrystallization:
Protocol :
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 8.64 (d, 1H, pyridine-H), 7.79 (t, 1H, pyridine-H), 7.42 (d, 1H, pyridine-H), 4.32 (q, 4H, -OCH₂), 1.35 (t, 6H, -CH₃).
- IR : 1725 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).
Comparative Analysis of Methods
Table 1. Synthesis Method Performance Comparison
| Method | Catalyst | Solvent | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Classical Amine | Piperidine | Ethanol | 6h | 78 | 95 |
| Microwave | NH₄OAc | Solvent-free | 15m | 90 | 98 |
| Immobilized Gelatine | Gelatine | DMSO | 12h | 87 | 99 |
| Catalyst-Free | None | H₂O:EtOH | 1h | 92 | 97 |
| Continuous Flow | Piperidine | Methanol | 10m | 95 | 99 |
Chemical Reactions Analysis
Types of Reactions
Diethyl [(pyridin-2-yl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones using copper catalysis and water as the oxidant.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridin-2-yl-methanones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
While comprehensive data tables and case studies for the applications of "Diethyl [(pyridin-2-yl)methylidene]propanedioate" are not available in the provided search results, the following scientific research applications can be extrapolated from similar compounds:
Scientific Research Applications
- Chemistry Diethyl [(1H-indol-2-yl)methylidene]propanedioate is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds. Similarly, 1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate is used for developing new pharmaceuticals.
- Biology Diethyl [(1H-indol-2-yl)methylidene]propanedioate is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
- Medicinal Chemistry 1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate has potential applications in medicinal chemistry due to the bioactive properties associated with its structural components and is investigated as an antitumor agent or in treating neurodegenerative diseases. Pyridine derivatives are known to act as inhibitors for various enzymes and receptors, suggesting that 1,3-dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate may possess similar pharmacological properties.
- Agricultural Chemistry 1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate is investigated for applications in agricultural chemistry.
- Medical Research is ongoing to explore Diethyl [(1H-indol-2-yl)methylidene]propanedioate potential as a therapeutic agent for various diseases.
- Industry Diethyl [(1H-indol-2-yl)methylidene]propanedioate is used in the development of new materials and as a precursor for synthesizing dyes and pigments.
Mechanism of Action
The mechanism of action of Diethyl [(pyridin-2-yl)methylidene]propanedioate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes Csp3-H oxidation to form pyridin-2-yl-methanones, with water acting as the single oxygen source . The copper catalyst facilitates the oxidation process by activating the C-H bond and promoting the transfer of oxygen from water to the substrate.
Comparison with Similar Compounds
Diethyl (6-Methyl-2-pyridylaminomethylene)malonate
- Structure: The pyridine ring in this compound is substituted with a 6-methyl group and an amino linker (C₁₄H₁₈N₂O₄) .
- Properties: Molecular Weight: 278.308 g/mol Monoisotopic Mass: 278.1267 g/mol ChemSpider ID: 75128
- Key Differences : The 6-methyl group enhances steric bulk and may influence tautomeric stability compared to the unsubstituted pyridinyl derivative.
Diethyl 2-[(Pyrrolidin-1-ylamino)methylidene]propanedioate
- Structure: Replaces the pyridinyl group with a pyrrolidinylamino substituent (C₁₁H₁₇N₃O₄) .
- Properties: Hydrogen Bond Donors/Acceptors: 1/6 Topological Polar Surface Area (TPSA): 67.9 Ų XLogP: 2.4
1,3-Diethyl 2-{[(2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]methylidene}propanedioate
- Structure: Features a trifluoromethylpyridinyl group and an ethylamino spacer (C₁₆H₂₀F₃N₃O₄) .
- Properties: Molecular Weight: 375.35 g/mol CAS No.: 215500-77-9
- Key Differences : The CF₃ group increases lipophilicity (XLogP ~3.5 estimated) and metabolic stability, making it suitable for targeting hydrophobic enzyme pockets.
Diethyl 2-(Chloromethylidene)propanedioate
Diethyl 2-Methylidenepropanedioate
Comparative Analysis of Key Properties
Electronic and Steric Effects
| Compound | Substituent | Electronic Effect | Steric Effect |
|---|---|---|---|
| Diethyl [(pyridin-2-yl)methylidene]propanedioate | Pyridinyl | Moderate π-accepting | Moderate |
| Diethyl (6-methyl-2-pyridylaminomethylene)malonate | 6-Methylpyridinyl | Electron-donating | High |
| Diethyl 2-[(pyrrolidin-1-ylamino)methylidene]propanedioate | Pyrrolidinylamino | Basic, flexible | Low |
| 1,3-Diethyl 2-{[(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]methylidene}propanedioate | CF₃-pyridinyl | Strongly electron-withdrawing | High |
| Diethyl 2-(chloromethylidene)propanedioate | Chlorine | Electron-withdrawing | Low |
Structural and Crystallographic Insights
Biological Activity
Diethyl [(pyridin-2-yl)methylidene]propanedioate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring and a propanedioate moiety. The structural formula can be represented as follows:
This compound's unique structure is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of apoptosis-related proteins .
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
1. Antimicrobial Activity
In a study conducted by researchers, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL, indicating potent antimicrobial properties.
2. Anticancer Studies
A notable study evaluated the anticancer efficacy of this compound on human breast cancer cell lines (MCF-7). The results showed that treatment with the compound led to a significant reduction in cell viability (IC50 = 25 µM) after 48 hours, suggesting its potential as an anticancer agent .
Research Findings
Recent research has highlighted the versatility of this compound in medicinal chemistry:
- Synthesis and Derivatives : Various synthetic routes have been developed to enhance the yield and bioactivity of this compound. Modifications to the pyridine ring have been shown to significantly influence its pharmacological profile .
- Structure-Activity Relationship (SAR) : Ongoing studies are focusing on the SAR to optimize the compound's efficacy against specific targets, particularly in cancer therapy .
Q & A
Q. What are the standard synthetic routes for preparing Diethyl [(pyridin-2-yl)methylidene]propanedioate in a laboratory setting?
Methodological Answer: The compound is typically synthesized via a condensation reaction between diethyl propanedioate and 2-pyridinecarboxaldehyde under acidic or basic catalysis. For example:
- Procedure : Reflux equimolar quantities of diethyl propanedioate and 2-pyridinecarboxaldehyde in ethanol with a catalytic amount of piperidine for 3–6 hours. Monitor reaction progress via TLC. Purify the product by recrystallization from chloroform/hexane mixtures .
- Key Parameters : Temperature control (70–80°C), solvent selection (ethanol for solubility), and catalyst choice (piperidine for enolate formation).
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer :
- NMR : Use and NMR to confirm the presence of the pyridinyl proton (δ ~8.5 ppm) and the methylidene proton (δ ~7.2 ppm). Ethoxy groups appear as quartets (δ ~1.3 ppm for CH, δ ~4.2 ppm for CH) .
- IR : Identify the carbonyl (C=O) stretch at ~1720 cm and C=N stretch at ~1620 cm.
- Mass Spectrometry : ESI-MS or EI-MS can confirm the molecular ion peak (expected m/z ~277 for CHNO) .
Q. How can purity be assessed and optimized during synthesis?
Methodological Answer :
- Chromatography : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative TLC to isolate pure fractions.
- Melting Point Analysis : Compare experimental melting points with literature values (e.g., 120–122°C for analogous derivatives) .
- Crystallization : Optimize solvent polarity (e.g., chloroform/hexane) to enhance crystal lattice formation and minimize impurities .
Advanced Research Questions
Q. How can crystallographic disorder in this compound derivatives be resolved during refinement?
Methodological Answer :
- Disorder Modeling : In SHELXL, split disordered atoms into two sites with occupancy ratios (e.g., 0.75:0.25) and apply geometric restraints (bond distances/angles) to maintain chemically reasonable geometries .
- Thermal Parameters : Refine anisotropic displacement parameters (ADPs) for non-hydrogen atoms while constraining isotropic parameters for hydrogen atoms .
- Validation Tools : Use PLATON or CIF-check to verify symmetry and hydrogen-bonding patterns post-refinement .
Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?
Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, C–H···O) using Etter’s rules to identify motifs like rings or dimeric interactions .
- Crystal Packing : Analyze intermolecular interactions (e.g., π-π stacking of pyridinyl rings) using Mercury or OLEX2. Calculate centroid-to-centroid distances (typically 3.8–4.2 Å) .
Q. How can computational methods (DFT, MD) resolve contradictions between experimental and theoretical data?
Methodological Answer :
- DFT Optimization : Compare calculated (e.g., B3LYP/6-311+G(d,p)) and experimental bond lengths/angles. Adjust basis sets to account for electron correlation in the conjugated system .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMSO) on conformational stability. Use RMSD plots to validate dynamic behavior against crystallographic B-factors .
Q. What strategies mitigate challenges in synthesizing enantiopure derivatives?
Methodological Answer :
- Chiral Catalysis : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity during the condensation step.
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Monitor optical rotation ([α]) for purity confirmation .
Data Analysis and Validation
Q. How to validate crystallographic data for this compound using modern software?
Methodological Answer :
Q. What statistical methods are appropriate for analyzing reaction yield variability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
